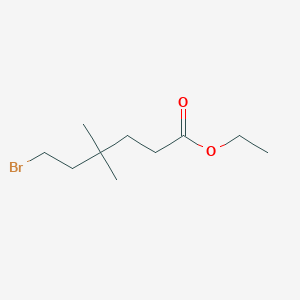
Ethyl 6-bromo-4,4-dimethylhexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-bromo-4,4-dimethylhexanoate is an organic compound with the molecular formula C10H19BrO2. It is a brominated ester, commonly used in organic synthesis and various chemical reactions. The compound is known for its unique structure, which includes a bromine atom attached to a hexanoate chain with two methyl groups at the fourth carbon position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 6-bromo-4,4-dimethylhexanoate can be synthesized through several methods. One common approach involves the bromination of 4,4-dimethylhexanoic acid, followed by esterification with ethanol. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a catalyst like benzoyl peroxide. The esterification process involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the reaction between the brominated acid and ethanol .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, allows for efficient large-scale production. The bromination and esterification steps are optimized to minimize by-products and maximize the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 6-bromo-4,4-dimethylhexanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) are commonly used in substitution reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent for converting esters to alcohols.
Major Products Formed
Substitution: Formation of new compounds with different functional groups replacing the bromine atom.
Reduction: Formation of 6-bromo-4,4-dimethylhexanol.
Oxidation: Formation of 6-bromo-4,4-dimethylhexanoic acid.
Applications De Recherche Scientifique
Ethyl 6-bromo-4,4-dimethylhexanoate has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a building block for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl 6-bromo-4,4-dimethylhexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and ester group play crucial roles in its reactivity and binding affinity. The compound can undergo nucleophilic substitution, where the bromine atom is replaced by other nucleophiles, leading to the formation of new products. The ester group can also participate in hydrolysis or reduction reactions, further modifying the compound’s structure and activity .
Comparaison Avec Des Composés Similaires
Ethyl 6-bromo-4,4-dimethylhexanoate can be compared with other brominated esters and hexanoate derivatives:
Ethyl 6-bromohexanoate: Similar structure but lacks the two methyl groups at the fourth carbon position, resulting in different reactivity and applications.
Ethyl 4-bromo-4,4-dimethylpentanoate: Similar structure but with a shorter carbon chain, affecting its physical and chemical properties.
6-Bromo-4,4-dimethylthiochromane: Contains a sulfur atom instead of an oxygen atom in the ester group, leading to different chemical behavior and applications.
This compound stands out due to its unique combination of a bromine atom and two methyl groups, which confer distinct reactivity and versatility in various chemical reactions and applications.
Propriétés
Formule moléculaire |
C10H19BrO2 |
|---|---|
Poids moléculaire |
251.16 g/mol |
Nom IUPAC |
ethyl 6-bromo-4,4-dimethylhexanoate |
InChI |
InChI=1S/C10H19BrO2/c1-4-13-9(12)5-6-10(2,3)7-8-11/h4-8H2,1-3H3 |
Clé InChI |
FSEOTANEGFTIQD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCC(C)(C)CCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


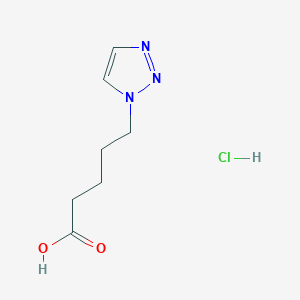
![(2S,3R)-2-{[(tert-butoxy)carbonyl]amino}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B13502066.png)
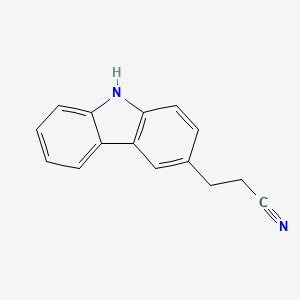
![N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-3-(1,3-benzoxazol-2-yl)propanamide](/img/structure/B13502072.png)
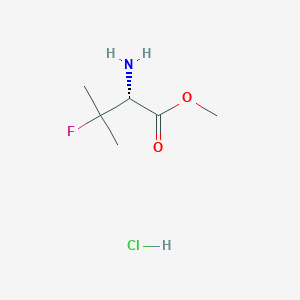

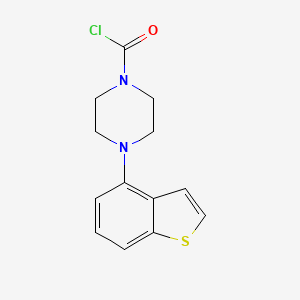
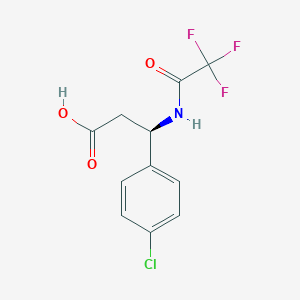

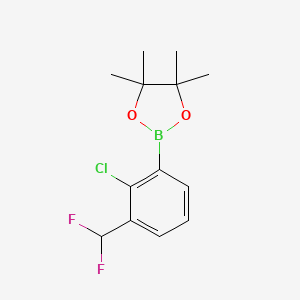
![tert-butyl N-[(3-iodoquinolin-7-yl)methyl]carbamate](/img/structure/B13502129.png)

![2,2-Difluoro-2-{6-[2-fluoro-4-(trifluoromethyl)phenyl]pyridin-2-yl}acetic acid](/img/structure/B13502137.png)
methyl-lambda6-sulfanonedihydrochloride,Mixtureofdiastereomers](/img/structure/B13502150.png)
